molecular formula C9H13ClO B8611824 3-Cyclohexylprop-2-enoyl chloride CAS No. 52331-62-1

3-Cyclohexylprop-2-enoyl chloride

Cat. No.: B8611824
CAS No.: 52331-62-1
M. Wt: 172.65 g/mol
InChI Key: VJVPSTRMLUOUCV-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enoyl chloride is an acyl chloride derivative of (2E)-3-cyclohexylprop-2-enoic acid (CAS 4484-35-9) . Structurally, it consists of a cyclohexyl group attached to a propenoyl chloride moiety, with the double bond in the trans (E) configuration. Acyl chlorides are highly reactive due to the electrophilic carbonyl carbon and the excellent leaving group (Cl⁻), making them pivotal intermediates in organic synthesis. This compound is typically employed in acylation reactions to introduce the 3-cyclohexylpropenoyl group into target molecules, such as in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity is influenced by the steric bulk of the cyclohexyl group and the conjugation of the enoyl system, which may modulate electron density at the carbonyl center.

Properties

CAS No.

52331-62-1

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-cyclohexylprop-2-enoyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

VJVPSTRMLUOUCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclohexylprop-2-enoyl chloride with structurally or functionally related chlorinated compounds, emphasizing differences in reactivity, applications, and chemical behavior.

Allyl Chloride (3-Chloropropene)

  • Structure : An alkyl chloride (CH₂=CHCH₂Cl) with a terminal chlorine atom .
  • Reactivity : Undergoes alkylation or nucleophilic substitution (e.g., in SN2 reactions) but lacks the electrophilic carbonyl group of acyl chlorides.
  • Applications: Primarily used in the production of allyl derivatives, resins, and plastics.
  • Key Difference: Allyl chloride’s reactivity is driven by its allylic system, whereas this compound participates in nucleophilic acyl substitutions.

Anthocyanin Chlorides (e.g., Ideain Chloride)

  • Structure : Glycoside chlorides, such as cyanidin-3-O-galactoside chloride, where chloride acts as a counterion in flavylium cation structures .
  • Reactivity : Low chemical reactivity under physiological conditions; stability is pH-dependent. Chloride here serves an ionic role rather than participating in covalent bonding.
  • Applications: Natural pigments in plants with antioxidant properties. Contrasts sharply with this compound, which is synthetic and reactive .

2-Chloroethylamine Hydrochloride

  • Structure : A hydrochloride salt (ClCH₂CH₂NH₂·HCl) with an ionic chloride .
  • Used as a precursor in drug synthesis (e.g., for antihistamines or surfactants).
  • Applications: Differs from this compound in being a salt rather than a covalent chloride, limiting its use to contexts requiring ionic intermediates .

(3-Chloropropyl)pyrrolidine Hydrochloride

  • Structure : A secondary amine hydrochloride with a chloropropyl chain (Cl(CH₂)₃NC₄H₈·HCl) .
  • Reactivity: The chlorine is part of an alkyl chain, enabling nucleophilic displacement (e.g., in alkylation reactions).
  • Applications : Utilized in synthesizing quaternary ammonium compounds or pharmaceutical building blocks, highlighting its role in alkylation rather than acylation .

Table 1: Comparative Overview of Chlorinated Compounds

Compound Functional Group Reactivity Profile Primary Applications Reference
This compound Acyl chloride High (nucleophilic acylation) Pharmaceutical intermediates
Allyl chloride Alkyl chloride Moderate (alkylation) Polymers, resins
Ideain chloride Glycoside chloride Low (ionic stability) Natural pigments
2-Chloroethylamine hydrochloride Amine hydrochloride Ionic (water-soluble) Drug synthesis
(3-Chloropropyl)pyrrolidine HCl Alkyl chloride salt SN2 alkylation Quaternary ammonium compounds

Key Research Findings

  • However, the conjugated enoyl system may stabilize transition states, enhancing selectivity in certain reactions.
  • Stability: Acyl chlorides like this compound are moisture-sensitive, requiring anhydrous conditions, unlike ionic chlorides (e.g., hydrochloride salts) .
  • Synthetic Utility: While allyl chloride and alkylamine hydrochlorides are preferred for alkylation, this compound excels in constructing complex carbonyl-containing architectures, underscoring its niche in advanced organic synthesis.

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